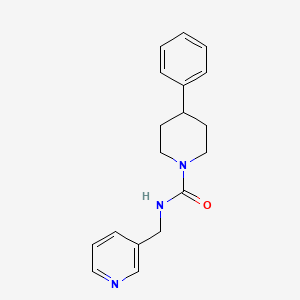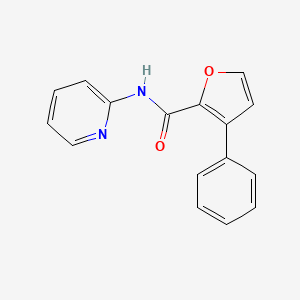
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means that it blocks the activity of these receptors in the brain. NMDA receptors are involved in many important physiological processes, including learning, memory, and synaptic plasticity. The use of CPP in scientific research has led to many important discoveries in the field of neuroscience.
作用機序
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide acts as a competitive antagonist at the NMDA receptor site. It binds to the receptor and prevents the binding of glutamate, which is the primary neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a subsequent reduction in the influx of calcium ions into the cell. This reduction in calcium influx can have a number of downstream effects, including a decrease in the release of neurotransmitters and a decrease in the activation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate and other neurotransmitters, as well as to decrease the activation of intracellular signaling pathways. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by excitotoxicity and oxidative stress.
実験室実験の利点と制限
One of the main advantages of using N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade without affecting other receptors or neurotransmitter systems. However, one limitation of using N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
将来の方向性
There are many future directions for research involving N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide. One area of interest is the role of NMDA receptors in the development of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of interest is the potential therapeutic use of NMDA receptor antagonists in the treatment of these disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide and other NMDA receptor antagonists, as well as their potential side effects and limitations.
合成法
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 1-benzylpiperazine with cyclopropylmethylamine and 2-methylphenyl isocyanate. The resulting product is then purified using column chromatography. Other methods of synthesis have also been reported in the literature.
科学的研究の応用
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide has been used extensively in scientific research to study the role of NMDA receptors in the brain. It has been used to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-4-2-3-5-15(13)18-8-10-19(11-9-18)16(20)17-12-14-6-7-14/h2-5,14H,6-12H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESHLIMYBZEVHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-4-(2-methylphenyl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-methylspiro[3H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7471072.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluoro-4-methylphenyl)methanone](/img/structure/B7471090.png)
![1-[4-[4-(Cyclopropanecarbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B7471093.png)
![2-[(4-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7471096.png)
![4-[(1-cyclopropylimidazol-2-yl)sulfanylmethyl]-3-methyl-6-oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B7471110.png)
![2-[[5-(Acetamidomethyl)thiophen-2-yl]sulfonylamino]benzoic acid](/img/structure/B7471119.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7471123.png)
